

Application Notes for Sulfamethoxypyridazine as an Analytical Reference Standard

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

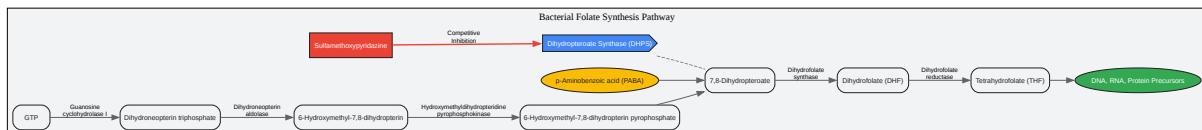
Compound Name: **Sulfamethoxypyridazine**

Cat. No.: **B1681782**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


Sulfamethoxypyridazine is a long-acting sulfonamide antibiotic primarily used in veterinary medicine to treat bacterial infections.^[1] As an analytical reference standard, it is crucial for the accurate quantification and identification of **sulfamethoxypyridazine** residues in various matrices, including pharmaceutical formulations, food products of animal origin, and environmental samples.^{[2][3][4]} Its well-defined chemical and physical properties ensure the reliability and reproducibility of analytical methods. This document provides detailed application notes and protocols for the use of **sulfamethoxypyridazine** as an analytical reference standard.

Chemical and Physical Properties

Property	Value
CAS Number	80-35-3 [5] [6]
Molecular Formula	C ₁₁ H ₁₂ N ₄ O ₃ S [5] [6]
Molecular Weight	280.30 g/mol [5] [6]
Melting Point	182-183 °C [7] [8]
Appearance	White to yellow crystalline powder [8]
Solubility	Slightly soluble in methanol and ethanol; more soluble in acetone and dimethylformamide; freely soluble in aqueous solutions of alkali hydroxides. [7]
pKa	6.7 [7] [8]
UV max (in Ethanol)	269 nm [9]

Mechanism of Action: Inhibition of Folate Synthesis

Sulfamethoxypyridazine, like other sulfonamides, exerts its antibacterial effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[\[1\]](#)[\[2\]](#)[\[5\]](#) This enzyme is critical in the bacterial folate synthesis pathway, as it catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropteroxin pyrophosphate to form 7,8-dihydropteroate.[\[2\]](#)[\[10\]](#) Since bacteria cannot uptake folate from their environment, they must synthesize it *de novo*. By blocking this pathway, **sulfamethoxypyridazine** halts the production of essential precursors for DNA, RNA, and protein synthesis, ultimately leading to bacteriostasis.[\[3\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)

Bacterial folate synthesis pathway and the inhibitory action of **Sulfamethoxypyridazine**.

Application in Analytical Methods

Sulfamethoxypyridazine is widely used as a reference standard for the development, validation, and routine application of various analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV or fluorescence detection is a common technique for the quantification of **sulfamethoxypyridazine**.

Experimental Protocol: HPLC-UV

- Instrumentation: HPLC system with a UV-Vis detector, C18 analytical column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A typical mobile phase is a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) in a gradient or isocratic elution. For example, acetonitrile and 10 mM citrate buffer (pH 3.0) in a gradient mode.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 255 nm.

- Standard Solution Preparation:
 - Accurately weigh about 25 mg of **Sulfamethoxypyridazine** reference standard and transfer it to a 25 mL volumetric flask.
 - Dissolve and dilute to volume with a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of 1000 µg/mL.
 - Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.0 to 50.0 µg/mL.
- Sample Preparation (e.g., for pharmaceutical tablets):
 - Weigh and finely powder not fewer than 20 tablets.
 - Accurately weigh a portion of the powder equivalent to about 25 mg of **sulfamethoxypyridazine** and transfer to a 25 mL volumetric flask.
 - Add about 15 mL of the solvent, sonicate for 15 minutes, and then dilute to volume.
 - Filter the solution through a 0.45 µm syringe filter before injection.
- Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph. Record the peak areas and calculate the concentration of **sulfamethoxypyridazine** in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the determination of **sulfamethoxypyridazine**, especially at trace levels in complex matrices like food and environmental samples.[\[11\]](#)

Experimental Protocol: LC-MS/MS

- Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. A C18 or similar reversed-phase column is typically used.[4]
- Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) is common.[4]
- Flow Rate: 0.3-0.5 mL/min.[4]
- MS/MS Detection: Operated in positive ion mode using Multiple Reaction Monitoring (MRM).
 - Precursor Ion (m/z): 281.3
 - Product Ions (m/z): 156.0, 92.1 (example transitions, may need optimization)
- Standard and Sample Preparation: Similar to HPLC, but often with a more rigorous cleanup step for complex matrices, such as Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[11][12]

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible method for the quantification of **sulfamethoxypyridazine** in bulk drug and simple pharmaceutical formulations.

Experimental Protocol: UV-Visible Spectrophotometry

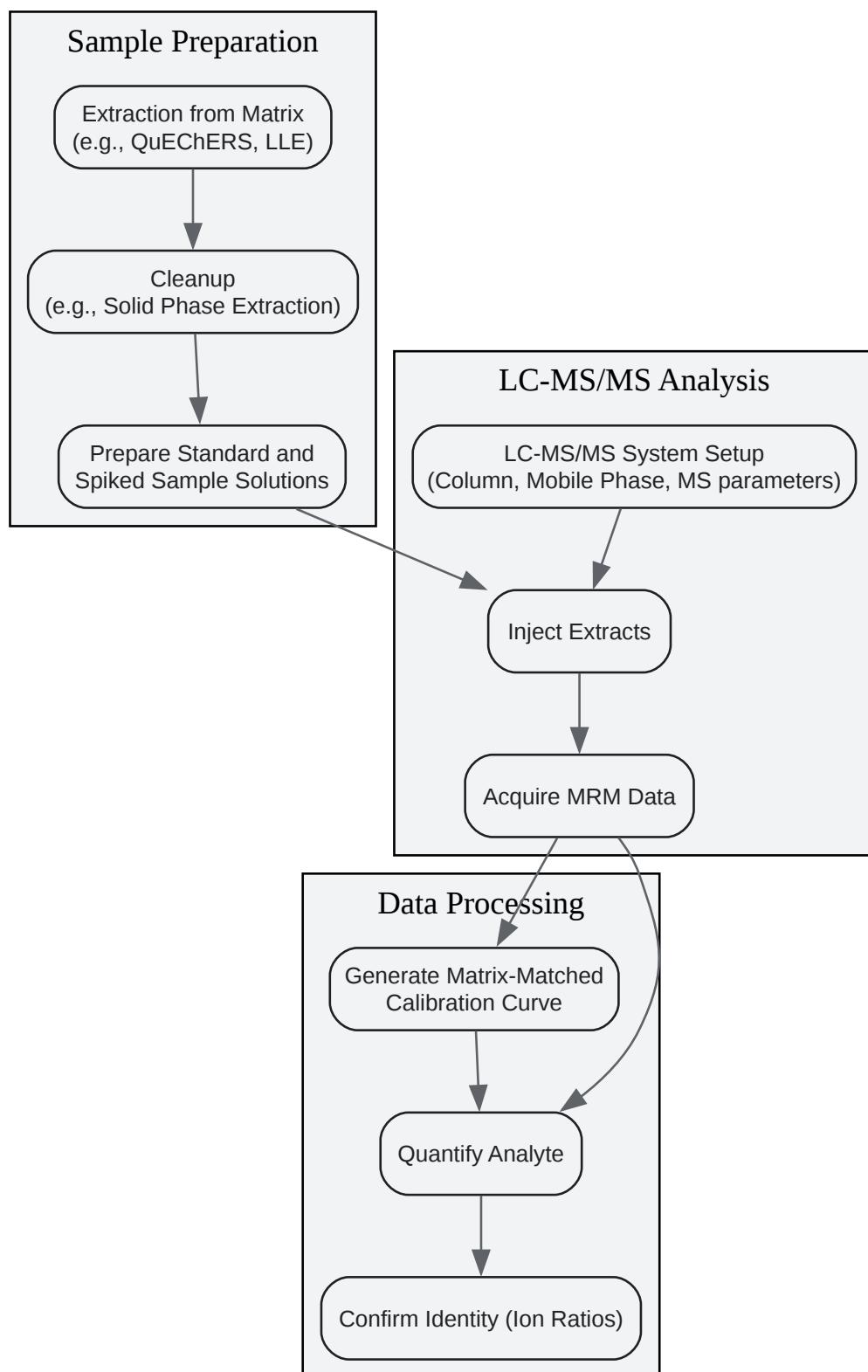
- Instrumentation: A double-beam UV-Visible spectrophotometer.
- Solvent: 0.1 M Sodium Hydroxide or Methanol.
- Wavelength of Maximum Absorbance (λ_{max}): Approximately 257-269 nm, depending on the solvent.[9]
- Standard Solution Preparation: Prepare a stock solution of 100 $\mu\text{g}/\text{mL}$ in the chosen solvent. From this, prepare a series of dilutions to obtain concentrations in the linear range (e.g., 2-20 $\mu\text{g}/\text{mL}$).

- Analysis: Measure the absorbance of the standard and sample solutions at the λ_{max} against a solvent blank. Construct a calibration curve and determine the concentration of the unknown sample.

Quantitative Data Summary


The following table summarizes typical validation parameters for the analytical methods described.

Parameter	HPLC-UV	LC-MS/MS	UV-Vis Spectrophotometry
Linearity Range	1 - 50 $\mu\text{g/mL}$	1 - 100 ng/mL	2 - 20 $\mu\text{g/mL}$
Correlation Coefficient (r^2)	≥ 0.999	≥ 0.99	≥ 0.998
Limit of Detection (LOD)	$\sim 0.05 \mu\text{g/mL}$	0.01 - 0.5 $\mu\text{g/kg}$	$\sim 0.1 \mu\text{g/mL}$
Limit of Quantitation (LOQ)	$\sim 0.15 \mu\text{g/mL}$	0.02 - 1.5 $\mu\text{g/kg}$	$\sim 0.3 \mu\text{g/mL}$
Accuracy (%) Recovery)	98.0 - 102.0%	85 - 110%	98.0 - 102.0%
Precision (%RSD)	< 2.0%	< 15%	< 2.0%


Note: The values presented are typical and may vary depending on the specific instrumentation, analytical conditions, and matrix.

Experimental Workflows

The following diagrams illustrate the general workflows for using **sulfamethoxypyridazine** as an analytical reference standard.

[Click to download full resolution via product page](#)

General workflow for HPLC analysis using **Sulfamethoxypyridazine** standard.

[Click to download full resolution via product page](#)

Workflow for LC-MS/MS analysis in complex matrices.

Conclusion

Sulfamethoxypyridazine serves as an indispensable analytical reference standard for the accurate and reliable quantification of this antibiotic in diverse applications. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize **sulfamethoxypyridazine** in their analytical workflows. The choice of analytical method will depend on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of the sample matrix.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydropteroate Synthase [pdb101.rcsb.org]
- 3. journalofchemistry.org [journalofchemistry.org]
- 4. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. vliz.be [vliz.be]
- 9. fiveable.me [fiveable.me]
- 10. longdom.org [longdom.org]
- 11. Producing a sulfamethazine quality control material under the framework of ISO/CD Guide 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]

- To cite this document: BenchChem. [Application Notes for Sulfamethoxypyridazine as an Analytical Reference Standard]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1681782#using-sulfamethoxypyridazine-as-an-analytical-reference-standard\]](https://www.benchchem.com/product/b1681782#using-sulfamethoxypyridazine-as-an-analytical-reference-standard)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com